molecular formula C15H10N2O4 B12531178 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 665023-36-9

2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid

Katalognummer: B12531178
CAS-Nummer: 665023-36-9
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: DFKNWFVODJGBSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core with carboxylic acid groups at the 2 and 5 positions. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method involves the reaction of 1,2-phenylenediamine with 2-carboxybenzaldehyde in the presence of a strong acid like hydrochloric acid, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid include:

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.

Eigenschaften

CAS-Nummer

665023-36-9

Molekularformel

C15H10N2O4

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-(2-carboxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H10N2O4/c18-14(19)8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI-Schlüssel

DFKNWFVODJGBSN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.